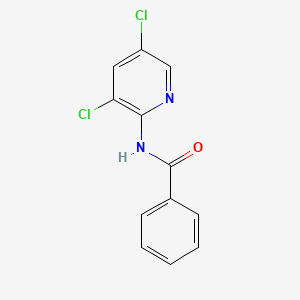
Benzamide, N-(3,5-dichloro-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3,5-dichloro-2-pyridinyl)- is a chemical compound with the molecular formula C12H8Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide group attached to a pyridine ring substituted with chlorine atoms at the 3 and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3,5-dichloro-2-pyridinyl)- typically involves the reaction of 3,5-dichloropyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Benzamide, N-(3,5-dichloro-2-pyridinyl)- may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(3,5-dichloro-2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-(3,5-dichloro-2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3,5-dichloro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, 3-chloro-N-(5-nitro-2-pyridinyl)
- Benzamide, 2-chloro-N-(3,5-dichloro-2-pyridinyl)
- Benzamide, 3,5-dichloro-N-(2-chlorophenyl)
Uniqueness
Benzamide, N-(3,5-dichloro-2-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Propiedades
Número CAS |
76175-71-8 |
|---|---|
Fórmula molecular |
C12H8Cl2N2O |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
N-(3,5-dichloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-6-10(14)11(15-7-9)16-12(17)8-4-2-1-3-5-8/h1-7H,(H,15,16,17) |
Clave InChI |
YLQRAXHYAJZEFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


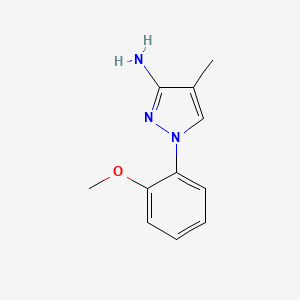
![3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12442957.png)
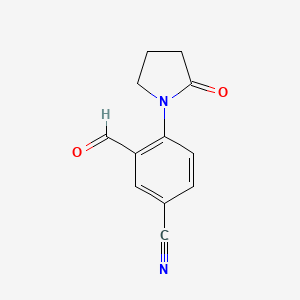
![Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12442967.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
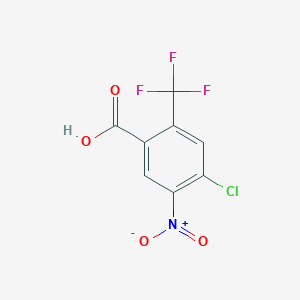
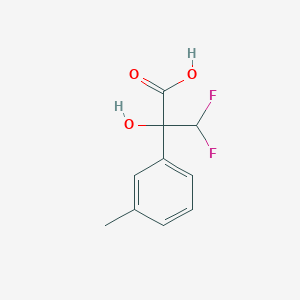
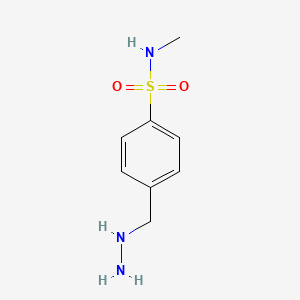
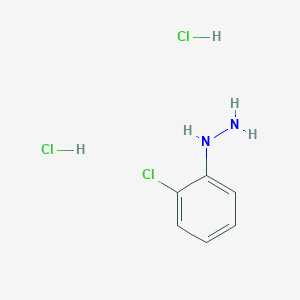
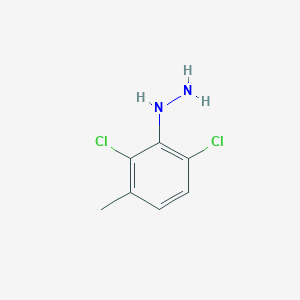
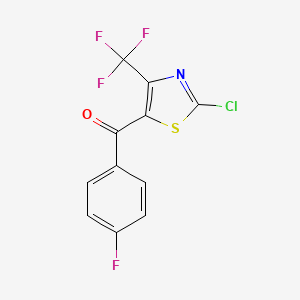
![8-Tert-butyl-2-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B12443027.png)
